2,3-O-Isopropylidene-D-erythrose

Description

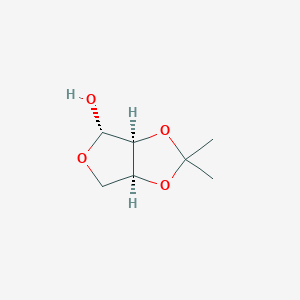

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aS,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZCXOZTJSRAOQ-ZLUOBGJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C2O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2CO[C@@H]([C@H]2O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601175282 | |

| Record name | (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23262-84-2 | |

| Record name | (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23262-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aS)-Tetrahydro-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 O Isopropylidene D Erythrose and Its Derivatives

Strategies for Stereoselective Synthesis

The stereoselective synthesis of 2,3-O-Isopropylidene-D-erythrose and its derivatives is crucial for their application in the total synthesis of complex natural products. Various starting materials and synthetic routes have been developed to achieve high stereochemical control.

Synthesis from D-Erythronolactone

A primary route to this compound is through the reduction of its corresponding lactone, 2,3-O-Isopropylidene-D-erythronolactone. orgsyn.org This lactone can be prepared from several sources, including D-glucose and erythorbic acid. orgsyn.org The reduction of the lactone to the desired lactol (this compound) is efficiently achieved in excellent yield using diisobutylaluminum hydride (DIBAL-H). orgsyn.org This method is advantageous due to the ready availability of the lactone and the high yield of the reduction step. orgsyn.org

The precursor, 2,3-O-Isopropylidene-D-erythronolactone, can be synthesized from erythorbic acid. The process involves the reaction of erythorbic acid with aqueous hydrogen peroxide in the presence of sodium carbonate, followed by acidification and concentration. orgsyn.org The resulting D-erythronolactone is then treated with acetone (B3395972) and p-toluenesulfonic acid monohydrate to yield the isopropylidene-protected lactone. orgsyn.org

Table 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone from Erythorbic Acid

| Step | Reagents and Conditions | Product | Yield |

| 1 | Erythorbic acid, H₂O₂, Na₂CO₃, then HCl | D-Erythronolactone | - |

| 2 | D-Erythronolactone, Acetone, p-toluenesulfonic acid monohydrate | 2,3-O-Isopropylidene-D-erythronolactone | 74.7% |

Synthesis from D-Arabinose

An alternative synthetic pathway to this compound that avoids the lactone intermediate starts from D-arabinose. orgsyn.org This approach involves the degradation of D-arabinose. One method involves the Ruff degradation of D-arabinose, which shortens the carbon chain by one carbon to produce D-erythrose. vaia.com The resulting D-erythrose can then be selectively protected with an isopropylidene group.

Synthesis from L-Ascorbic Acid

L-Ascorbic acid (Vitamin C) and its isomer, D-isoascorbic acid (erythorbic acid), serve as inexpensive starting materials for the synthesis of 2,3-O-Isopropylidene-D-erythronolactol. researchgate.net The synthesis involves the conversion of commercially available D-(-)-isoascorbic acid to (-)-2,3-O-isopropylidene-D-erythronolactol. researchgate.net This lactol can then be further derivatized. For instance, reaction with N,N-dimethylhydrazine affords a hydrazone in high yield, which can undergo further reactions to produce 4-O-protected derivatives of this compound. researchgate.net Another approach involves the oxidation of an aqueous solution of isoascorbic acid with iodine, followed by reaction with p-nitrophenylhydrazine to yield D-erythro-2,3-hexodiulosono-1,4-lactone 2-(p-nitrophenylhydrazone). pjsir.org

Synthesis from 2,3-O-Isopropylidene-D-glyceraldehyde

The synthesis of this compound can be achieved by a cyanohydrin reaction starting from 2,3-O-Isopropylidene-D-glyceraldehyde. This C4-unit is a versatile chiral building block itself, often prepared by the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol using reagents like sodium metaperiodate or lead tetraacetate. nih.govresearchgate.net The cyanohydrin synthesis extends the carbon chain of the glyceraldehyde, leading to the formation of D-tetronic acids. Subsequent conversion of these acids yields the corresponding D-tetroses, including D-erythrose. nih.gov The resulting D-erythrose can then be protected to form this compound.

Table 2: Key Steps in the Synthesis from 2,3-O-Isopropylidene-D-glyceraldehyde

| Step | Description |

| 1 | Oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol to yield 2,3-O-Isopropylidene-D-glyceraldehyde. nih.govresearchgate.net |

| 2 | Cyanohydrin reaction with 2,3-O-Isopropylidene-D-glyceraldehyde and sodium cyanide. nih.gov |

| 3 | Conversion of the resulting D-tetronic acids into D-tetroses. nih.gov |

| 4 | Isopropylidenation of D-erythrose. |

Synthesis from L-Rhamnose

L-Rhamnose is another carbohydrate that can be utilized for the synthesis of the L-enantiomer, 2,3-O-Isopropylidene-L-erythrose. researchgate.netresearchgate.net One reported method involves the reduction of 2,3-O-isopropylidene-β-L-rhamnose with sodium borohydride (B1222165), followed by periodate (B1199274) oxidation of the resulting glycitol to give 2,3-O-isopropylidene-L-erythrose in high yield. researchgate.net

Synthesis from D-Ribonolactone

The synthesis of this compound can be efficiently achieved from D-ribose via its lactone derivative. The process begins with the oxidation of D-ribose using bromine in an aqueous solution of sodium bicarbonate to yield D-Ribonolactone. ufrgs.brresearchgate.net This intermediate is then subjected to acetonide protection.

The protection step involves reacting D-Ribonolactone with acetone and an acid catalyst, often with a dehydrating agent like 2,2-dimethoxypropane (B42991) and catalytic sulfuric acid, to form 2,3-O-Isopropylidene-D-ribono-1,4-lactone. ufrgs.bramanote.com The reaction is typically stirred at room temperature and neutralized, often with silver carbonate, before purification. ufrgs.br This procedure provides the protected lactone in good yield. ufrgs.br

The final step is the reduction of the protected lactone to the desired this compound (a lactol). orgsyn.org This transformation is commonly carried out using reducing agents capable of selectively reducing lactones to lactols, such as diisobutylaluminum hydride (DIBAL-H). orgsyn.org This reduction provides the target compound in excellent yield. orgsyn.org

This table summarizes the key steps and reported yields for the synthesis starting from D-Ribose.

Synthesis from L-Tartaric Acid

L-Tartaric acid serves as an inexpensive chiral starting material for the synthesis of various complex molecules, including precursors to protected erythrose derivatives. The strategy involves leveraging the inherent stereochemistry of tartaric acid to construct the chiral backbone of the target molecule. While direct synthesis routes are less commonly cited, the principles of using tartaric acid to generate chiral synthons are well-established. For instance, (2S, 3S)-1,2-O-isopropylidene-L-threitol can be derived from L-tartaric acid, which possesses a similar protected diol structure. clockss.org A synthetic sequence starting from L-tartaric acid would typically involve reduction of the carboxylic acid groups and subsequent protection of the diol functionality to create a key intermediate, which can then be further elaborated to the desired erythrose derivative. clockss.org

Key Synthetic Transformations

The synthesis of this compound and its derivatives relies on several fundamental and versatile chemical transformations.

Oxidative Degradation Approaches

Oxidative degradation is a powerful strategy for preparing erythrose derivatives from larger, readily available carbohydrates. This approach involves the selective cleavage of carbon-carbon bonds.

A notable example is the oxidative cleavage of the C1-C2 bond of erythorbic acid (D-araboascorbic acid), an inexpensive food preservative, to produce D-erythronolactone, which can then be protected and reduced as described previously. orgsyn.org Similarly, D-glucose can be degraded to di-O-formyl-D-erythrose by oxidation with lead tetraacetate, followed by hydrolysis to give D-erythrose in high yield. researchgate.net

Another key oxidative degradation involves the cleavage of a vicinal diol in a protected sugar. For example, 1,2:5,6-di-O-isopropylidene-D-mannitol, prepared from D-mannitol, undergoes oxidative cleavage with sodium metaperiodate (NaIO₄) or lead tetraacetate to yield two equivalents of 2,3-O-isopropylidene-D-glyceraldehyde. nih.govresearchgate.net This C3 aldehyde is a crucial precursor that can be converted to the C4 erythrose derivative through homologation. nih.govresearchgate.net

Table 2: Examples of Oxidative Degradation in Erythrose Synthesis

| Starting Material | Oxidizing Agent | Key Intermediate | Reference |

|---|---|---|---|

| Erythorbic Acid | p-Tolyldiazonium bisulfate / H₂O | D-Erythronolactone | orgsyn.org |

| D-Glucose | Lead tetraacetate | di-O-formyl-D-erythrose | researchgate.net |

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Sodium metaperiodate | 2,3-O-isopropylidene-D-glyceraldehyde | nih.govresearchgate.net |

This table highlights various starting materials and reagents used in oxidative degradation routes.

Reductive Methodologies

Reductive methods are central to the synthesis of this compound, particularly in the final step of converting the corresponding lactone to the lactol (hemiacetal). The selective reduction of 2,3-O-Isopropylidene-D-erythronolactone is most effectively achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures. orgsyn.org This reagent is favored for its ability to reduce esters and lactones to aldehydes or lactols without proceeding to the fully reduced diol.

Other reductive transformations are also employed in related synthetic sequences. For instance, the synthesis of 2,3-O-isopropylidene-L-erythrose can be achieved by first reducing 2,3-O-isopropylidene-β-L-rhamnose with sodium borohydride to the corresponding glycitol, followed by oxidative cleavage. researchgate.net

Acetonide Formation Strategies

The protection of vicinal diols as acetonides (isopropylidene ketals) is a critical and frequently used strategy in carbohydrate chemistry, including the synthesis of the title compound. wikipedia.org This protection prevents the hydroxyl groups at the C-2 and C-3 positions from reacting in subsequent steps.

The most common method involves treating the diol-containing substrate, such as D-erythronolactone or D-ribonolactone, with acetone in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and often a water scavenger like 2,2-dimethoxypropane or anhydrous copper sulfate (B86663). ufrgs.brorgsyn.orgnih.gov The reaction forms a stable five-membered 1,3-dioxolane (B20135) ring. wikipedia.orgontosight.ai The acetonide group is stable under many reaction conditions but can be readily removed by hydrolysis with aqueous acid when desired. wikipedia.org

Table 3: Common Reagents for Acetonide Formation

| Substrate Type | Reagents | Catalyst | Key Features | References |

|---|---|---|---|---|

| Carbohydrates (e.g., D-ribonolactone) | Acetone, 2,2-Dimethoxypropane | H₂SO₄ | Efficient formation of 2,3-O-isopropylidene derivative. | ufrgs.brresearchgate.net |

| α-D-Mannopyranosides | 2-Methoxypropene | TsOH·H₂O | Direct and efficient isopropylidenation. | nih.gov |

This table outlines common reagent systems for the formation of the isopropylidene protecting group.

One-Carbon Homologation

One-carbon homologation is a chemical process that extends a carbon chain by a single carbon atom. wikipedia.org In the context of synthesizing D-erythrose derivatives, this transformation is particularly useful for converting a three-carbon chiral building block into a four-carbon sugar.

A key example is the one-carbon homologation of 2,3-O-isopropylidene-D-glyceraldehyde. researchgate.net This aldehyde, readily available from D-mannitol, can be reacted with various C1 nucleophiles. nih.govresearchgate.net For instance, a highly diastereoselective three-step synthesis of a D-erythrose derivative involves the addition of the lithium salt of (R)-methyl p-tolyl sulfoxide (B87167) to 2,3-O-isopropylidene-D-glyceraldehyde, demonstrating a method for one-carbon chain elongation. researchgate.net Other homologation reactions, such as the Wittig reaction with methoxymethylenetriphenylphosphine followed by hydrolysis, can also be employed to convert an aldehyde to its next higher homologue. wikipedia.org These methods are invaluable for building up the carbon skeleton of the target tetrose from smaller, chiral precursors. digitellinc.comrsc.orgnih.gov

Epimerization Processes

Epimerization, the selective inversion of a single stereocenter in a molecule with multiple chiral centers, is a critical process in carbohydrate chemistry. For derivatives of this compound, epimerization is most frequently targeted at the C-4 position to access the corresponding D-threose configuration. This transformation is valuable for the synthesis of rare sugars and complex natural products. Key methodologies to achieve this include oxidation-reduction sequences, Mitsunobu inversion, and base-catalyzed epimerization.

Oxidation-Reduction Epimerization

A common and reliable strategy for epimerization involves a two-step oxidation-reduction sequence. The secondary alcohol at the C-4 position of a this compound derivative is first oxidized to a ketone. This intermediate, a 4-keto-erythro-pentofuranose derivative, lacks a stereocenter at the C-4 position. Subsequent stereoselective reduction of the ketone can then be controlled to favor the formation of the thermodynamically or kinetically preferred alcohol, leading to the desired D-threose epimer.

The choice of reducing agent is crucial for the stereochemical outcome. Bulky hydride reagents, such as L-Selectride, often provide high diastereoselectivity by approaching the ketone from the less sterically hindered face.

Table 1: Representative Reagents for Oxidation-Reduction Epimerization

| Step | Reagent/System | Typical Conditions |

|---|---|---|

| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Anhydrous CH₂Cl₂, -78 °C to rt |

| Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, rt | |

| Palladium-catalyzed Oxidation | Catalytic Pd(OAc)₂, oxidant (e.g., O₂), solvent | |

| Reduction | Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol, 0 °C to rt |

| L-Selectride® (Lithium tri-sec-butylborohydride) | Anhydrous THF, -78 °C |

This table presents common reagents used for these transformations in carbohydrate chemistry; specific conditions may vary based on the substrate.

Mitsunobu Inversion

The Mitsunobu reaction provides a powerful method for the direct inversion of a secondary alcohol's stereochemistry with a single synthetic operation. organic-chemistry.orgnih.gov This reaction proceeds via an Sₙ2 mechanism, ensuring a clean inversion of the stereocenter. wikipedia.org In this context, the C-4 hydroxyl group of a this compound derivative is activated by triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org This in-situ activation creates a good leaving group which is then displaced by a nucleophile, such as a carboxylate anion (e.g., benzoate (B1203000) or p-nitrobenzoate). orgsyn.org The resulting ester has an inverted stereochemistry at the C-4 position. Subsequent saponification (hydrolysis) of the ester group furnishes the desired 2,3-O-Isopropylidene-D-threose derivative. The use of p-nitrobenzoic acid can be advantageous for hindered alcohols, often leading to improved yields. orgsyn.org

Table 2: Typical Conditions for Mitsunobu Inversion of a C-4 Hydroxyl Group

| Reagent/Component | Role | Typical Example |

|---|---|---|

| Secondary Alcohol | Substrate | This compound derivative |

| Phosphine | Activator | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Activator | Diethyl azodicarboxylate (DEAD) |

| Nucleophile | Inverting Agent | Benzoic acid or p-Nitrobenzoic acid |

| Solvent | Reaction Medium | Anhydrous Tetrahydrofuran (THF) or Toluene |

This table outlines the general components for a Mitsunobu reaction; specific ratios and reaction times depend on the substrate's reactivity.

Base-Catalyzed Epimerization

Epimerization at the carbon adjacent to a carbonyl group (the α-carbon) can be achieved under basic conditions through the formation of an enolate intermediate. In the case of this compound, which exists in equilibrium with its open-chain aldehyde form, the C-2 position is susceptible to base-catalyzed epimerization. This process directly converts the D-erythrose configuration to the D-threose configuration. researchgate.net Studies on tetroses have shown that under mild basic or acidic conditions, a complex equilibrium is established through a series of carbonyl migrations and epimerizations, yielding a mixture that includes D-threose, D-erythrulose, and racemic products from the starting D-erythrose. nih.gov After 109 hours, one study reported that D-erythrose isomerized to a mixture containing approximately 10% D-threose. nih.gov

Table 3: Products of Carbonyl Migration and Epimerization of D-Erythrose

| Product | Formation Pathway |

|---|---|

| D-Erythrulose | 1,2-(Aldo-keto) carbonyl migration |

| D-Threose | 2,1-(Keto-aldo) carbonyl migration from D-erythrulose |

| rac-Erythrulose | 2,3-(Keto-keto) carbonyl migration |

Data sourced from studies on the isomerization of tetroses under plausible prebiotic conditions. nih.gov

Reactivity and Reaction Pathways of 2,3 O Isopropylidene D Erythrose

Transformations Involving the Isopropylidene Group

Cleavage and Deprotection Strategies

The removal of the isopropylidene acetal (B89532) is a key step in many synthetic sequences to liberate the diol functionality for further transformations. This deprotection is typically achieved under acidic conditions.

Commonly employed methods for the cleavage of the isopropylidene group include:

Aqueous Acid Hydrolysis: Treatment with aqueous solutions of strong acids, such as sulfuric acid or hydrochloric acid, effectively removes the isopropylidene group. researchgate.net

Lewis Acid Catalysis: Various Lewis acids have been shown to catalyze the deprotection. For instance, ferric chloride adsorbed on silica (B1680970) gel and bismuth (III) chloride are effective reagents for this purpose. nih.gov

Other Reagents: Other reagents like zinc (II) nitrate (B79036) hexahydrate in acetonitrile (B52724) and silica-supported sodium hydrogen sulfate (B86663) also provide mild and selective deprotection conditions. nih.gov

The choice of deprotection strategy often depends on the sensitivity of other functional groups present in the molecule.

Table 1: Selected Reagents for Isopropylidene Group Cleavage

| Reagent | Conditions | Reference |

|---|---|---|

| Aqueous Sulfuric Acid | Aqueous H₂SO₄ | researchgate.net |

| Ferric Chloride on Silica Gel | FeCl₃/SiO₂ | nih.gov |

| Bismuth (III) Chloride | BiCl₃ | nih.gov |

| Zinc (II) Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O in Acetonitrile | nih.gov |

| Silica Supported Sodium Hydrogen Sulfate | NaHSO₄/SiO₂ | nih.gov |

Influence on Reactivity and Stability in Organic Reactions

The presence of the 2,3-O-isopropylidene group imparts significant conformational rigidity to the furanose ring. This has a profound influence on the stereochemical outcome of reactions at adjacent centers. The bulky isopropylidene group can direct incoming reagents to attack from the less hindered face of the molecule, thereby controlling the stereoselectivity of reactions.

This steric hindrance and conformational constraint are key factors in the design of stereoselective syntheses using 2,3-O-Isopropylidene-D-erythrose as a chiral precursor. nih.gov The increased stability and solubility in organic solvents due to the protecting group also make it a convenient intermediate in a variety of synthetic transformations. ontosight.ai

Stereoselective Reactions

This compound is a valuable starting material for a range of stereoselective reactions, enabling the synthesis of complex chiral molecules.

Aldol (B89426) Reactions and Related Condensations

This compound and its derivatives are effective substrates in aldol reactions, leading to the formation of new carbon-carbon bonds with a high degree of stereocontrol. The reaction of the enolate derived from a ketone with the aldehyde functionality of this compound can proceed with high diastereoselectivity. nih.govlmu.de

For example, the reaction of the lithium enolate of a ketone with this compound can selectively form either syn or anti aldol adducts depending on the reaction conditions and the geometry of the enolate. youtube.com This stereochemical outcome is largely dictated by the Zimmerman-Traxler transition state model, where the chair-like transition state that minimizes steric interactions is favored. lmu.deyoutube.com Research has shown that protected erythrulose (B1219606) derivatives can undergo stereoselective anti-aldol reactions. nih.gov

Wittig Olefination and Horner-Wittig Reactions

The aldehyde group of this compound readily undergoes Wittig and Horner-Wadsworth-Emmons (HWE) reactions to form alkenes. wikipedia.orgwikipedia.org These reactions are pivotal for chain extension and the introduction of carbon-carbon double bonds. masterorganicchemistry.com

The Wittig reaction, employing a phosphonium (B103445) ylide, can be used to convert the aldehyde into an alkene. wikipedia.orgorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. organic-chemistry.org Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) carbanion, is a widely used modification of the Wittig reaction and generally provides excellent selectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org This reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct. organic-chemistry.org

Table 2: Olefination Reactions of this compound

| Reaction | Reagent Type | Typical Product Stereochemistry | Reference |

|---|---|---|---|

| Wittig Reaction | Unstabilized Ylide | (Z)-alkene | organic-chemistry.org |

| Wittig Reaction | Stabilized Ylide | (E)-alkene | organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-alkene | wikipedia.orgorganic-chemistry.org |

Michael Additions

While direct Michael additions to this compound are not typical as it is a Michael acceptor, it serves as a precursor to α,β-unsaturated systems that can undergo Michael additions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For instance, the product of a Wittig or HWE reaction on this compound can be an α,β-unsaturated ester or ketone, which is an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com

In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.comyoutube.com This conjugate addition is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Michael addition can be influenced by the chiral scaffold provided by the isopropylidene-protected erythrose moiety, leading to diastereoselective additions. libretexts.org

Cyclization Reactions with Alkenyl Ethers

The reaction of this compound with alkenyl ethers represents a significant pathway for the construction of complex cyclic systems. For instance, its reaction with ethoxycarbonylmethylene(triphenyl)phosphorane in refluxing benzene (B151609) yields both E and Z alkene esters. rsc.org These unsaturated esters can undergo rapid and quantitative cyclization in the presence of an ethoxide ion. rsc.org Interestingly, the kinetic product of this cyclization is the β-isomer, while the thermodynamically favored product is the α-isomer. rsc.org

1,3-Dipolar Cycloadditions

1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.org In the context of this compound, nitrones derived from it react with dipolarophiles like N-phenylmaleimide to form diastereomeric isoxazolidines. umich.edu The stereochemical outcome of this reaction is influenced by the steric hindrance of the nitrone. umich.edu Specifically, nitrones derived from D-erythrose exhibit exo-selectivity in their cycloaddition reactions. umich.edu

A notable application of this chemistry is the intramolecular 1,3-cycloaddition of an azide. The E-alkene ester derived from this compound can be converted to a 6-azide, which then undergoes an intramolecular 1,3-cycloaddition to form a dihydrotriazole. rsc.org This intermediate can be further transformed into a pyrrolidine (B122466) diazo ester. rsc.org

Derivatization Studies

The strategic modification of this compound through various derivatization reactions unlocks its potential for the synthesis of a wide array of valuable compounds.

Formation of Lactones and Lactols

2,3-O-Isopropylidene-D-erythronolactone is a key derivative that can be readily prepared from its corresponding lactol, this compound, and vice versa. orgsyn.org The lactol can be obtained in excellent yield from the lactone by reduction with diisobutylaluminum hydride. orgsyn.org Conversely, the lactone can be synthesized from the lactol through oxidation. These lactones are valuable intermediates in their own right, participating in reactions such as Aldol condensations with silyl (B83357) ketene (B1206846) acetals. cymitquimica.com The synthesis of enantiomerically pure γ-lactones starting from 2,3-O-isopropylidene-D- or L-erythrose has been reported, highlighting the utility of this scaffold in asymmetric synthesis. umich.eduumich.eduresearchgate.net

Glycoside Synthesis

The synthesis of glycosides from this compound is a fundamental transformation in carbohydrate chemistry. For instance, the reaction of 2,4-O-ethylidene-D-erythrose with methanol (B129727) containing hydrogen chloride predominantly yields methyl 2,3-O-ethylidene-β-D-erythroside. researchgate.net This reaction proceeds through the migration of the ethylidene group, leading to the formation of two fused five-membered rings, which accounts for the stability of the product. researchgate.net

Selective Protection and Functionalization

The isopropylidene group in this compound serves as a protecting group for the 2- and 3-hydroxyl groups, enabling selective reactions at other positions. ontosight.ai This strategy is crucial for the synthesis of complex molecules where regioselectivity is essential. The development of methods for the direct and chemoselective 3'-functionalization of nucleosides, for example, often relies on the strategic use of protecting groups to differentiate between hydroxyl groups of similar reactivity. nih.gov The synthesis of diverse 4-O-protected this compound further expands its utility as a versatile building block. researchgate.net

Hydrogenation, Oxidation, and Alkaline Hydrolysis

The aldehyde group of this compound can be reduced. For example, reduction of 2,3-O-isopropylidene-β-L-rhamnose with sodium borohydride (B1222165) followed by periodate (B1199274) oxidation of the resulting glycitol gives 2,3-O-isopropylidene-L-erythrose. researchgate.netcdnsciencepub.com

Oxidation of the aldehyde can lead to the corresponding carboxylic acid. For instance, 2,3-O-isopropylidene-β-L-rhamnose can be oxidized with hypoiodite, and subsequent periodate cleavage of the derived aldonic acid affords 2,3-O-isopropylidene-L-erythrotetruronic acid. researchgate.netcdnsciencepub.com

The stability of glycosidic linkages to alkaline hydrolysis is influenced by the stereochemistry of the sugar. Glycosides with the aglyconic group and the hydroxyl group at C-2 in a trans relationship react significantly faster than the corresponding cis anomers. scispace.com This is attributed to the ready formation of a more reactive 1,2-anhydrosugar intermediate. scispace.com

Interactive Data Table: Reactions of this compound

| Reaction Type | Reactants | Key Reagents/Conditions | Products | Reference |

| Cyclization | This compound, Ethoxycarbonylmethylene(triphenyl)phosphorane | Benzene (reflux), Ethoxide ion | E and Z alkene esters, α- and β-isomers of cyclized product | rsc.org |

| 1,3-Dipolar Cycloaddition | Nitrone of this compound, N-phenylmaleimide | - | Diastereomeric isoxazolidines | umich.edu |

| Intramolecular 1,3-Dipolar Cycloaddition | 6-azido-alkene ester derivative | - | Dihydrotriazole, Pyrrolidine diazo ester | rsc.org |

| Lactone Formation | This compound | Oxidation | 2,3-O-Isopropylidene-D-erythronolactone | orgsyn.org |

| Lactol Formation | 2,3-O-Isopropylidene-D-erythronolactone | Diisobutylaluminum hydride | This compound | orgsyn.org |

| Glycoside Synthesis | 2,4-O-Ethylidene-D-erythrose, Methanol | Hydrogen chloride | Methyl 2,3-O-ethylidene-β-D-erythroside | researchgate.net |

| Reduction | 2,3-O-isopropylidene-β-L-rhamnose | Sodium borohydride, Sodium periodate | 2,3-O-isopropylidene-L-erythrose | researchgate.netcdnsciencepub.com |

| Oxidation | 2,3-O-isopropylidene-β-L-rhamnose | Hypoiodite, Periodate | 2,3-O-isopropylidene-L-erythrotetruronic acid | researchgate.netcdnsciencepub.com |

Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products

This chiral aldehyde is a cornerstone in the synthesis of various classes of natural products, where its inherent stereochemistry is transferred to the target molecule.

Leukotrienes and Pyrrolizidine (B1209537) Alkaloids

2,3-O-Isopropylidene-D-erythrose and its corresponding lactone form, 2,3-O-Isopropylidene-D-erythronolactone, are recognized as valuable chiral synthons for the total synthesis of specific natural products, including leukotrienes and pyrrolizidine alkaloids. researchgate.net The lactol form is easily obtained from the lactone in high yield through reduction with diisobutylaluminum hydride. researchgate.net This accessibility makes it a practical starting point for constructing the complex carbon skeletons of these molecules. Pyrrolizidine alkaloids, known for their diverse biological activities, often feature a core bicyclic structure, the stereoselective synthesis of which can be initiated from chiral precursors like this protected erythrose. researchgate.net

Steroidal Hormones, Cardiac Glycosides, and Terpenoids

Based on a review of scientific literature, the application of this compound as a primary chiral starting material for the total synthesis of steroidal hormones, cardiac glycosides, or terpenoids is not a widely documented or prominent strategy. These classes of compounds are typically synthesized via well-established biosynthetic pathways or from different precursor molecules, such as squalene (B77637) for steroids and terpenoids, or digitoxigenin (B1670572) for certain cardiac glycosides.

Marine Natural Products (e.g., Malyngolide, Tanikolide)

While this compound is a versatile chiral building block, its application in the total synthesis of the specific marine natural products Malyngolide and Tanikolide is not prominently reported in the literature. Syntheses of these targets often employ other chiral pool starting materials or asymmetric strategies to establish the required stereocenters.

Polyketides and Macrolide Antibiotics (e.g., Acetomycin, Asteltoxin)

The use of this compound in the synthesis of the specific antibiotics Acetomycin and Asteltoxin is not documented in available literature. However, its utility in the synthesis of other polyketide-derived natural products has been demonstrated. For instance, both enantiomers of epi-muricatacin, a bioactive acetogenin, have been prepared from this compound. acs.org This synthesis highlights the compound's value as a chiral precursor, where the synthetic route can be adapted to produce either enantiomer of the target molecule from a single chiral source. acs.org

Carbohydrate-Derived Natural Products (e.g., Swainsonine, Iminosugars, 2-Deoxykanosamine)

The structural similarity of this compound to carbohydrates makes it an ideal starting material for other complex, sugar-derived natural products.

Iminosugars: Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, and they are of great interest as potential therapeutics. researchgate.net D- and L-erythrose are versatile starting points for the synthesis of various iminosugar classes, including piperidine, pyrrolidine (B122466), and indolizidine types. researchgate.net Synthetic schemes often begin with the protected erythrose to build the nitrogen-containing heterocyclic core. researchgate.net

2-Deoxykanosamine: The synthesis of the amino sugar 2-Deoxykanosamine has been accomplished using a derivative of D-erythrose. The synthetic pathway involves a Wittig olefination of the erythrose derivative, followed by a Michael addition of benzylamine (B48309) and subsequent liberation of the aldehyde from a thiazole (B1198619) ring to yield the target amino sugar.

| Target Compound | Precursor | Key Synthetic Strategy | Reference |

| (-)-Swainsonine | This compound | Diastereoselective bis-cyclofunctionalization | researchgate.net |

| Iminosugars | D/L-Erythrose | Building of nitrogen-containing heterocyclic core | researchgate.net |

| 2-Deoxykanosamine | D-Erythrose derivative | Wittig olefination, Michael addition |

Synthesis of Biologically Relevant Compounds

Beyond natural product synthesis, this compound and its derivatives are employed to create other molecules with significant biological and pharmacological relevance.

The L-enantiomer, 2,3-O-Isopropylidene-L-erythrose, has been utilized as a starting material in an enantioselective synthesis of (+)-15S-prostaglandin A2, a member of the prostaglandin (B15479496) family of lipid compounds that are involved in various physiological processes. researchgate.net

Furthermore, the related compound 2,3-O-isopropylidene-D-erythronolactol is a key synthon for constructing Noviose. Noviose is a monosaccharide component of Novobiocin, a clinically relevant antitumor agent that inhibits both type II topoisomerases and Hsp90.

| Biologically Relevant Compound | Precursor | Application/Significance |

| (+)-15S-Prostaglandin A2 | 2,3-O-Isopropylidene-L-erythrose | Synthesis of a biologically active prostaglandin |

| Noviose | 2,3-O-isopropylidene-D-erythronolactol | Component of the antitumor agent Novobiocin |

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

While not a chiral auxiliary in the traditional sense where it is temporarily attached to a prochiral substrate to direct a stereoselective reaction and then removed, this compound serves as a chiral synthon. orgsyn.org A chiral auxiliary is an optically active substance that is temporarily incorporated into a synthesis to achieve asymmetric induction, resulting in the selective formation of a single enantiomer. youtube.com The auxiliary is typically removed and recycled after the desired stereocenter is created. youtube.com

In the context of this compound, its inherent chirality is incorporated into the final target molecule. It acts as a chiral building block, where its stereocenters are retained throughout the synthetic sequence, influencing the stereochemical outcome of subsequent reactions. For instance, the addition of nucleophiles to the aldehyde group of this compound proceeds with a degree of stereocontrol dictated by the existing chiral centers in the molecule. This inherent chirality guides the formation of new stereocenters, a fundamental concept in substrate-controlled asymmetric synthesis. slideshare.net

The lactol form, this compound, is readily prepared from the corresponding 2,3-O-Isopropylidene-D-erythronolactone by reduction. orgsyn.org This lactone itself is a valuable chiral starting material. orgsyn.org

Precursors for Nucleosides and Analogs

The synthesis of nucleoside analogs is a critical area of medicinal chemistry, as many of these compounds exhibit potent antiviral and anticancer activities. beilstein-journals.org this compound provides a convenient and stereochemically defined scaffold for the construction of modified sugars that can be subsequently coupled with nucleobases to form nucleoside analogs. The protected diol ensures that the stereochemistry at C-2 and C-3 is fixed, while the aldehyde at C-4 allows for various chemical manipulations to build up the desired sugar moiety.

For example, the synthesis of L-erythrose derivatives, which can be accessed from L-rhamnose, has been a key strategy in the preparation of certain nucleoside analogs. researchgate.netcdnsciencepub.com The general approach involves the chemical modification of a carbohydrate precursor, like this compound, followed by N-glycosylation to introduce the nucleobase. beilstein-journals.org This method allows for the creation of a diverse range of nucleoside analogs with modified sugar rings, which can have significant impacts on their biological activity.

Precursors for Prostaglandins (B1171923)

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation. nih.gov The synthesis of prostaglandins often requires the stereocontrolled introduction of multiple chiral centers. 2,3-O-Isopropylidene-L-erythrose, the enantiomer of the D-form, has been successfully employed as a starting material in the enantioselective synthesis of (+)-15S-prostaglandin A2. orgsyn.org This highlights the utility of this chiral building block in constructing the complex and stereochemically rich core of prostaglandins. The synthesis leverages the existing chirality of the erythrose derivative to direct the formation of new stereocenters in the prostaglandin side chains.

Scaffold for Complex Chiral Heterocycles

Chiral heterocyclic compounds are prevalent in natural products and pharmaceuticals. 2,3-O-Isopropylidene-D-erythronolactone, a close derivative of this compound, is recognized as a useful chiral synthon for the total synthesis of natural products such as pyrrolizidine alkaloids. orgsyn.org The rigid furanose ring system of this compound provides a well-defined three-dimensional framework upon which complex heterocyclic systems can be constructed. The functional groups on the erythrose scaffold can be manipulated to introduce the necessary atoms and stereochemistry for the target heterocycle. This approach has been utilized in the synthesis of a variety of chiral heterocycles, demonstrating the versatility of this starting material. biosynth.com

Advanced Synthetic Strategies

The application of this compound extends to more advanced synthetic strategies that address fundamental challenges in organic synthesis, such as the construction of sterically hindered and stereochemically complex centers.

Construction of Chiral Quaternary Carbon Centers

The creation of chiral quaternary carbon centers, carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. rsc.orgrsc.org These sterically congested centers are found in numerous biologically active natural products and pharmaceuticals. While there are various methods for constructing such centers, utilizing a chiral starting material that already possesses some of the required stereochemical information can be a highly effective strategy.

Although direct examples of using this compound to form a quaternary center at the C2 or C3 position are not prevalent, its derivatives can be employed in reactions that generate such centers. For instance, the enolate derived from a ketone synthesized from this compound could be alkylated to create a chiral quaternary center alpha to the carbonyl group. The stereochemical outcome of such a reaction would be influenced by the existing chiral centers of the erythrose-derived backbone. The principles of stereocontrolled alkylation of enolates derived from chiral substrates are well-established. nih.gov

Stereocontrolled Formation of Chiral Centers

A fundamental application of this compound is in the stereocontrolled formation of new chiral centers. The inherent chirality of the molecule, with its defined R-configuration at C2 and C3 in D-erythrose, provides a powerful bias for the stereochemical outcome of reactions at adjacent positions. libretexts.org

For example, the addition of a nucleophile to the aldehyde group at C4 can lead to the formation of two diastereomers. The stereoselectivity of this addition is influenced by the steric and electronic environment created by the 2,3-O-isopropylidene group. By carefully choosing the nucleophile and reaction conditions, one diastereomer can often be favored, allowing for the controlled introduction of a new chiral center. This principle of diastereoselective addition to chiral aldehydes is a cornerstone of asymmetric synthesis. researchgate.net

Furthermore, the hydroxyl group at C4 can be used to direct reactions on an adjacent carbon. For instance, epoxidation of an alkene derived from this compound can proceed with high stereoselectivity due to the directing effect of the nearby hydroxyl group. This substrate-controlled approach allows for the reliable construction of multiple chiral centers in a predictable manner.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2,3-O-Isopropylidene-D-erythrose. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, detailed information about the connectivity and stereochemistry of the molecule can be obtained.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number of different types of protons and their neighboring environments within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the erythrose backbone and the isopropylidene protecting group. For instance, the two methyl groups of the isopropylidene moiety often appear as distinct singlets due to their different spatial orientations (diastereotopic). The protons on the furanose ring and the hydroxymethyl group exhibit characteristic multiplets due to spin-spin coupling with adjacent protons.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Coupling Constant (J) in Hz |

| Isopropylidene CH₃ | 1.37 (CDCl₃) | s | N/A |

| Isopropylidene CH₃ | 1.46 (CDCl₃) | s | N/A |

| H-4 | 4.42 (CDCl₃) | d | 2 |

| H-2 | 4.75 (CDCl₃) | d | 6 |

| H-3 | 4.89 (CDCl₃) | dt | 6, 2 |

Note: The specific chemical shifts and coupling constants can vary depending on the solvent used and the presence of any substituents. orgsyn.org

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The quaternary carbon of the isopropylidene group, the methyl carbons, and the four carbons of the erythrose core all resonate at characteristic frequencies. The chemical shift of the acetal (B89532) carbon of the isopropylidene group is particularly noteworthy, typically appearing around 100-110 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Isopropylidene Group in Acetonides

| Carbon | Isomer Type | Chemical Shift Range (δ) in ppm |

| Acetonide Methyl | syn | 19 and 30 |

| Acetonide Methyl | anti | 24-25 |

| Ketal Carbon | syn/anti | ~98-101 |

This data is based on correlations for 1,3-diol acetonides and can be extended to substituted dioxolanes like this compound. univ-lemans.fr

Stereochemical Assignments via NMR and NOE Experiments

The stereochemistry of this compound and its derivatives can be unequivocally established using advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments. NOE spectroscopy detects through-space interactions between protons that are in close proximity, typically within 5 Å.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides clear evidence for the presence of key structural features.

A prominent and broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the free hydroxyl group at the C-4 position. The presence of the isopropylidene group is confirmed by strong C-H stretching vibrations of the methyl groups, usually appearing around 2990-2950 cm⁻¹. Furthermore, the C-O stretching vibrations of the acetal and the alcohol functionality give rise to strong absorptions in the fingerprint region, typically between 1200 and 1000 cm⁻¹. For a related compound, 2,3-O-isopropylidene-D-erythronolactone, a strong absorption corresponding to the γ-lactone C=O stretch is observed at 1786 cm⁻¹. orgsyn.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600-3200 | Strong, Broad |

| C-H Stretch (Alkane) | 2990-2850 | Strong |

| C-O Stretch (Acetal, Alcohol) | 1200-1000 | Strong |

Chromatographic Techniques

Chromatographic methods are essential for the purification and analysis of this compound, ensuring its chemical purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique to assess the purity of this compound and to separate it from any impurities or byproducts from a synthesis. By employing a suitable stationary phase (e.g., silica (B1680970) gel or a bonded phase) and a mobile phase of appropriate polarity, a high-resolution separation can be achieved.

The retention time (Rt), the time it takes for the compound to elute from the column, is a characteristic property under a specific set of HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A pure sample of this compound will exhibit a single, sharp peak in the chromatogram. The use of a diode array detector can also provide UV-Vis spectral information, further aiding in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, which is a protected carbohydrate, derivatization is often necessary to increase its volatility for GC analysis. restek.com Common derivatization methods include silylation or acetylation. restek.com

In a typical GC-MS analysis, the derivatized this compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (carrier gas) through a capillary column. nih.gov The separation of the compound from other components in a mixture is based on its differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. nih.gov

After separation in the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.gov This high-energy ionization process (usually at 70 eV) causes the molecule to fragment into a series of characteristic ions. nih.govuni-saarland.de The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. nih.gov

The fragmentation pattern of O-isopropylidene derivatives of sugars in GC-MS has been studied, and characteristic fragment ions can be used for their identification. researchgate.net While specific fragmentation data for this compound is not extensively detailed in the provided results, the general principles of carbohydrate derivative fragmentation would apply. This includes the cleavage of the isopropylidene group and fragmentation of the erythrose ring structure. researchgate.net

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Carbohydrates

| Parameter | Value/Type |

| Derivatization Agent | Trimethylsilyl (TMS) or Acetylating agents |

| Carrier Gas | Helium or Hydrogen |

| Column Type | Capillary column (e.g., with a polysiloxane-based stationary phase) |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

This table presents generalized parameters for the GC-MS analysis of derivatized carbohydrates, which would be applicable to this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for separating mixtures of compounds. khanacademy.org It is particularly useful for monitoring the progress of chemical reactions and for the preliminary analysis of the purity of a compound like this compound. orgsyn.orgrochester.edu

In the context of this compound, TLC is employed to assess the components of a reaction mixture. orgsyn.org A small spot of the reaction mixture is applied to a TLC plate, which is typically a glass or aluminum plate coated with a thin layer of a stationary phase, most commonly silica gel. khanacademy.orgorgsyn.org The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase or eluent. khanacademy.org

The mobile phase moves up the plate by capillary action, and as it passes over the spot of the sample, the components of the mixture travel up the plate at different rates. khanacademy.org This separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. khanacademy.org For a protected carbohydrate like this compound, which is relatively non-polar compared to its unprotected form, a less polar mobile phase is generally used. nih.gov

A specific example of TLC analysis for a related compound, 2,3-O-isopropylidene-D-erythronolactone, used a mobile phase of 1:3 hexane (B92381):ethyl acetate (B1210297) on silica gel plates. orgsyn.org In this system, the desired acetonide lactone had an Rf value of 0.6. orgsyn.org The Rf (retardation factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for its identification. researchgate.net

After development, the separated spots on the TLC plate are visualized. Since carbohydrates are often not visible to the naked eye, visualization techniques such as staining with reagents like p-anisaldehyde or potassium permanganate, or viewing under UV light if the compounds are UV-active, are employed. researchgate.net

Table 2: Example TLC System for a Related Isopropylidene-Protected Carbohydrate

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F-254 |

| Mobile Phase | 1:3 Hexane:Ethyl Acetate |

| Analyte | 2,3-O-Isopropylidene-D-erythronolactone |

| Rf Value | 0.6 |

This table is based on data for a structurally similar compound and provides a representative TLC system. Source: orgsyn.org

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. rsc.org For this compound, column chromatography is a crucial step to isolate the pure compound from reaction byproducts and unreacted starting materials. koreascience.krresearchgate.net

The principle of column chromatography is similar to TLC, involving the separation of compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. rsc.org However, in column chromatography, the stationary phase is packed into a vertical glass column. researchgate.net

For the purification of protected carbohydrates like this compound, normal-phase chromatography using silica gel as the stationary phase is a common choice. nih.govteledynelabs.com The crude product mixture is loaded onto the top of the silica gel column, and an appropriate solvent system (eluent) is passed through the column. orgsyn.orgkoreascience.kr

The selection of the eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is frequently used. orgsyn.orgkoreascience.krresearchgate.net The polarity of the eluent can be adjusted by changing the ratio of the solvents to control the elution rate of the compounds. Less polar compounds will travel down the column faster with a less polar eluent, while more polar compounds will require a more polar eluent to be eluted.

In published procedures, this compound and its derivatives have been purified using flash column chromatography with eluent systems such as 10-20% ethyl acetate in n-hexane. koreascience.kr Another example for a related compound involved packing the column in 1:1 hexanes:ethyl acetate and eluting with the same solvent mixture. orgsyn.org The fractions collected from the column are typically analyzed by TLC to identify those containing the pure desired product. orgsyn.org

Table 3: Reported Column Chromatography Systems for the Purification of this compound and Related Compounds

| Stationary Phase | Eluent System | Compound |

| Silica Gel | 10-20% Ethyl Acetate in n-Hexane | 4-O-Protected this compound |

| Silica Gel | 1:1 Hexanes:Ethyl Acetate | 2,3-O-Isopropylidene-D-erythronolactone |

| Silica Gel | Hexane/Et₂O, 80:20 | 4-O-Benzyl-2,3-O-isopropylidene-D-erythrose |

This table summarizes various column chromatography conditions used for the purification of this compound and its derivatives. Sources: orgsyn.orgkoreascience.krresearchgate.net

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a cornerstone of computational chemistry because it often provides a favorable balance between accuracy and computational cost, allowing for the study of relatively large and complex molecules. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. nih.gov

In the context of protected sugars like 2,3-O-Isopropylidene-D-erythrose, DFT is employed to calculate molecular properties such as optimized geometries, reaction energies, and the structures of transition states. A notable example of its application is in the study of 1,3-dipolar cycloadditions involving a chiral nitrone derived from L-erythrulose, the ketose isomer of erythrose. In this research, DFT calculations using the B3LYP functional were performed to elucidate the molecular mechanisms of the cycloaddition reactions. nih.gov Such studies are crucial for understanding how the inherent chirality and protecting groups of the sugar scaffold influence reaction pathways and outcomes.

Table 1: Common DFT Functionals and Basis Sets in Organic Reaction Modeling

| Functional/Basis Set | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid exchange-correlation functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. | Widely used for geometry optimizations and energy calculations of organic molecules and reaction pathways. nih.gov |

| M06-2X | A hybrid meta-GGA functional with a high amount of exact exchange, good for main-group thermochemistry and kinetics. | Often used for studying non-covalent interactions and reaction barriers. |

| 6-31G(d) | A Pople-style basis set that includes polarization functions (d-orbitals) on heavy atoms. | A standard, computationally efficient basis set for geometry optimizations of organic molecules. |

| 6-311+G(d,p) | A larger Pople-style basis set that includes diffuse functions (+) on heavy atoms and polarization functions on both heavy atoms (d) and hydrogens (p). | Provides higher accuracy for energy calculations, especially for systems with anions or weak interactions. |

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt through rotation about single bonds. For a molecule like this compound, the structure is relatively rigid due to the presence of two fused five-membered rings (a furanose ring and a dioxolane ring). This rigidity limits the number of accessible low-energy conformations.

The five-membered furanose ring typically adopts non-planar envelope or twist conformations to relieve torsional strain. The presence of the fused 2,3-O-isopropylidene group further constrains these possibilities. The most stable conformation will position the bulky isopropylidene group and the C4 substituents (hydroxymethyl and hydrogen) in a way that minimizes steric hindrance and unfavorable electronic interactions.

Predicting the dominant conformation is critical for understanding the molecule's reactivity. The preferred three-dimensional arrangement determines the accessibility of the reactive sites, primarily the aldehyde group at C1. One face of the aldehyde may be sterically shielded by adjacent groups, forcing an incoming reagent to attack from the less hindered face. This facial bias is a fundamental principle used to predict the stereochemical outcome of nucleophilic additions to the carbonyl group, a common reaction for this compound. While high-level analysis often requires sophisticated techniques like NMR spectroscopy, computational methods can predict the relative energies of different conformations to identify the most stable state. nih.gov

Reaction Pathway and Transition-State Modeling

Computational modeling allows for the detailed exploration of a reaction's progress from reactants to products via a potential energy surface. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on that pathway. nih.gov

DFT calculations are instrumental in modeling these pathways. For instance, in the study of the 1,3-dipolar cycloaddition of an erythrulose-derived nitrone, researchers used DFT to map out the reaction. nih.gov They found that the reaction proceeds through a concerted, one-step pathway where the new C-C and C-O bonds form simultaneously, albeit in a non-synchronous manner. nih.gov

The process of modeling such a pathway typically involves:

Geometry Optimization: Calculating the lowest-energy structures for the reactants, products, and any potential intermediates.

Transition State Search: Employing algorithms to locate the saddle point (the transition state) on the potential energy surface between reactants and products.

Frequency Analysis: Confirming the nature of the stationary points. A minimum-energy structure (reactant or product) has all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Table 2: Example of Calculated Energy Profile for a Reaction Data below is illustrative and based on general principles from computational studies like the one cited. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated nitrone + dipolarophile | 0.0 |

| TS-endo | Transition state for the endo approach | +15.2 |

| TS-exo | Transition state for the exo approach | +13.5 |

| Product-endo | Cycloaddition product from endo attack | -25.0 |

Understanding Stereoselectivity in Reactions

Stereoselectivity is the preference for the formation of one stereoisomer over another in a chemical reaction. youtube.com Computational chemistry provides a quantitative explanation for this phenomenon by comparing the activation energies of the competing reaction pathways that lead to different stereoisomers. The pathway with the lower activation energy will be faster and thus yield the major product.

The DFT study on the cycloaddition of the erythrulose-derived nitrone serves as an excellent case study. nih.gov Experimentally, the reaction with acrylonitrile (B1666552) was found to be highly stereoselective, favoring one diastereomer. The DFT calculations provided the reason: the transition state leading to the major diastereomer (exo product) was calculated to be energetically lower than the transition state leading to the minor one (endo product). nih.gov

The energy difference was attributed to steric repulsion that develops in the endo transition state between the nitrile group of the acrylonitrile and one of the methyl groups of the isopropylidene moiety on the chiral nitrone. nih.gov This steric clash raises the energy of the endo transition state, making that pathway less favorable. By calculating the energies of both the exo and endo transition states, the model correctly predicted the experimentally observed product ratio. This synergy between computational modeling and experimental results is a powerful strategy for understanding and predicting the outcomes of stereoselective reactions involving complex chiral building blocks like this compound. nih.govyoutube.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes

One area of investigation is the oxidative degradation of readily available and inexpensive starting materials. For instance, a highly efficient method has been developed for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides. mdpi.comnih.gov This regioselective process, utilizing TsOH·H₂O and 2-methoxypropene, provides the desired products in high yields and offers a practical and scalable approach. mdpi.comnih.gov

Another promising strategy involves the modification of other carbohydrates. For example, 2,3-O-isopropylidene-L-erythrose has been synthesized from L-arabinose and L-rhamnose. researchgate.netresearchgate.net Similarly, the degradation of D-glucose can selectively yield D-erythrose derivatives. researchgate.net These approaches leverage the existing chirality of common sugars to produce the target molecule.

Future work in this area will likely focus on:

Catalytic Methods: Developing catalytic systems that can achieve direct and selective isopropylidenation of erythrose or its precursors, minimizing the need for protecting group manipulations.

Biocatalysis: Exploring enzymatic transformations for the synthesis of 2,3-O-Isopropylidene-D-erythrose, which could offer high stereoselectivity and milder reaction conditions.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can improve efficiency, safety, and scalability.

Exploration of New Applications in Organic Synthesis and Catalysis

This compound is a well-established chiral building block for the synthesis of various natural products and biologically active molecules, including iminosugars, γ-lactones, and components of platelet-activating factor. researchgate.netresearchgate.netnih.gov However, its potential extends beyond these traditional applications.

Recent research has demonstrated its utility in the synthesis of more complex and diverse molecular architectures. For example, it has been used as a template for the stereoselective synthesis of D-erythrose derivatives through one-carbon homologation. researchgate.net It also serves as a precursor for chiral synthons used in the total synthesis of leukotrienes and pyrrolizidine (B1209537) alkaloids. orgsyn.org

The exploration of new applications is an active area of research, with a focus on:

Asymmetric Catalysis: Designing and synthesizing novel chiral ligands and catalysts derived from this compound for a wide range of asymmetric transformations.

Complex Molecule Synthesis: Utilizing the inherent stereochemistry of the molecule to access complex and stereochemically rich targets that are difficult to synthesize by other means. This includes its use in the synthesis of monosaccharides and 3,6-branched mannose trisaccharides. mdpi.comelsevierpure.com

Materials Science: Investigating the incorporation of this compound derivatives into polymers and other materials to impart chirality and specific physical properties.

Advancements in Stereoselective Transformations

The stereocenters at C2 and C3 of D-erythrose make it a valuable chiral pool starting material. libretexts.org The isopropylidene group locks the conformation of the furanose ring, allowing for highly stereoselective reactions at other positions.

Significant progress has been made in controlling the stereochemical outcome of reactions involving this compound. For instance, highly diastereoselective pinacol (B44631) coupling of 2,3-O-isopropylidene-D-glyceraldehyde, a related C3 building block, has been achieved using a zirconium(III) reagent, leading to the formation of products with high diastereoselectivity. lookchem.com This methodology holds promise for application to the C4 aldehyde, this compound.

Furthermore, a highly stereoselective synthesis of D-erythrose derivatives has been accomplished through a one-carbon homologation of 2,3-O-isopropylidene-D-glyceraldehyde with a chiral sulfoxide (B87167), resulting in excellent diastereomeric excess. researchgate.net

Future advancements in this area are expected to involve:

Organocatalysis: The development of new organocatalytic methods for stereoselective transformations of this compound and its derivatives, avoiding the use of metal catalysts.

Computational Modeling: The use of computational studies to predict and rationalize the stereochemical outcomes of reactions, aiding in the design of more selective synthetic routes.

Multi-component Reactions: The design of stereoselective multi-component reactions involving this compound to rapidly build molecular complexity in a single step.

Integration with Emerging Synthetic Methodologies

The integration of this compound with modern and emerging synthetic methods is crucial for expanding its utility and addressing contemporary synthetic challenges.

One such area is photoredox catalysis , a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. While direct applications to this compound are still emerging, the principles of photoredox catalysis could be applied to develop novel transformations of this chiral building block. For example, the generation of radical intermediates from derivatives of this compound could enable new types of coupling reactions. mdpi.com

Ring-closing metathesis (RCM) is another powerful technique that has been used to synthesize cyclic compounds from carbohydrate-derived dienes. researchgate.net This methodology could be applied to derivatives of this compound to construct novel carbocyclic and heterocyclic systems with defined stereochemistry.

Future research will likely focus on:

Mechanochemistry: Exploring solvent-free or low-solvent synthetic methods for the preparation and transformation of this compound derivatives, which aligns with the principles of green chemistry.

Automated Synthesis: Developing automated platforms for the multi-step synthesis of complex molecules starting from this compound, which would accelerate the discovery of new bioactive compounds.

Late-Stage Functionalization: Devising methods for the selective functionalization of complex molecules containing the this compound motif, allowing for the rapid generation of analog libraries for structure-activity relationship studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.